molecular formula C8H16N2S B12786012 N-Cyclohexyl-2-mercaptoethanimidamide CAS No. 90379-57-0

N-Cyclohexyl-2-mercaptoethanimidamide

Cat. No.: B12786012
CAS No.: 90379-57-0
M. Wt: 172.29 g/mol
InChI Key: UDMDKPGFWRRBIN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-mercaptoethanimidamide is a sulfur-containing organic compound characterized by a cyclohexyl group attached to an ethanimidamide backbone with a mercapto (-SH) substituent at the second carbon.

Properties

CAS No.

90379-57-0

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

N'-cyclohexyl-2-sulfanylethanimidamide

InChI

InChI=1S/C8H16N2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10)

InChI Key

UDMDKPGFWRRBIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(CS)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-mercaptoethanimidamide typically involves the reaction of cyclohexylamine with 2-mercaptoethanimidamide under controlled conditions. One common method involves the use of an inorganic or organic alkaline catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The catalyst used in the reaction can be recycled, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-mercaptoethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercapto group, which can participate in nucleophilic and electrophilic reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-Cyclohexyl-2-mercaptoethanimidamide with compounds sharing structural motifs (cyclohexyl, sulfur-containing, or amidine groups) from the evidence.

Table 1: Comparative Data of Selected Compounds

Compound Name Molecular Formula Functional Groups CAS RN Key Applications/Properties
N-Cyclohexylsulfamic Acid C₆H₁₃NO₃S Sulfamic acid, cyclohexyl 100-88-9 Acid catalyst, cleaning agents
2-Chloro-N,N-dimethylethanamine C₄H₁₀ClN Chloroethyl, dimethylamine 107-99-3 Intermediate for surfactants
Cyclohexyl diisopropylphosphoramidocyanidoate C₁₃H₂₅N₂O₂P Phosphoramidocyanidate, cyclohexyl - Potential nerve agent precursor

Functional Group Reactivity

  • Thiol (-SH) vs. Sulfonic Acid (-SO₃H):
    this compound’s thiol group confers nucleophilic reactivity, enabling metal coordination or disulfide bond formation. In contrast, N-Cyclohexylsulfamic Acid () contains a sulfamic acid group, which is strongly acidic and used in descaling agents .

  • Amidine vs. Amine: The amidine group in the target compound is highly basic and can act as a hydrogen-bond donor, unlike the tertiary amine in 2-Chloro-N,N-dimethylethanamine (), which is less basic and serves as a precursor for quaternary ammonium compounds .

Structural Analogues in Organophosphorus Chemistry

Compounds like Cyclohexyl diisopropylphosphoramidocyanidoate () share the cyclohexyl motif but incorporate phosphorus, making them relevant to nerve agent research. The target compound lacks phosphorus but may exhibit similar steric effects due to the cyclohexyl group .

Research Findings and Limitations

  • Synthesis Challenges: No synthesis pathways for this compound were found in the evidence. However, analogous thiol-containing compounds (e.g., phosphonothiolates in –3) often require controlled conditions to prevent oxidation of -SH groups .
  • Safety Profile:
    While safety data for the target compound are unavailable, N-Cyclohexylsulfamic Acid () requires protective measures due to skin/eye irritation risks . The thiol group in the target compound likely poses similar hazards.

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